3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Potential Role in Carcinogenesis
- Research has suggested that compounds similar to 3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine, such as heterocyclic amines (HAs), are formed during the cooking of meat and are known to be carcinogenic. Studies have identified these HAs, including PhIP and MeIQx, in the urine of individuals consuming a normal diet, suggesting ongoing exposure to these compounds through food. The daily exposure levels to these compounds have been quantified, indicating a continual human exposure to carcinogenic HAs through diet (Ushiyama et al., 1991), (Wakabayashi et al., 1993).
Involvement in Metabolic Pathways
- The metabolism of dietary heterocyclic amines like PhIP and MeIQx in humans is majorly catalyzed by CYP1A2. Inhibitor studies have shown that the administration of furafylline, an inhibitor of CYP1A2, led to a significant increase in the excretion of these amines unchanged, indicating the crucial role of CYP1A2 in the metabolism of these compounds. The study highlights the significance of CYP1A2-catalyzed metabolism as a major route for the elimination of these heterocyclic amines in humans (Boobis et al., 1994), (Boobis et al., 1994).
Association with Kidney Stones
- A study investigated the relationship between heterocyclic aromatic amines (HAAs) and the occurrence of kidney stones. It was found that certain HAAs, including PhIP, were present in the urine of adult participants, and the concentration of these compounds was related to the occurrence of kidney stones. The study highlights the potential health implications of HAAs and their association with kidney stones, emphasizing the need for further research in this area (Zhang et al., 2022).
Future Directions
properties
IUPAC Name |
5-methyl-2-(7H-purin-6-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7/c1-5-2-6(10)16(15-5)9-7-8(12-3-11-7)13-4-14-9/h2-4H,10H2,1H3,(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXKTKZHLOSSIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC=NC3=C2NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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